molecular formula C5H6N2O3 B028039 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 101184-09-2

5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No. B028039
Key on ui cas rn: 101184-09-2
M. Wt: 142.11 g/mol
InChI Key: MBAYTADLKKKKRY-UHFFFAOYSA-N
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Patent
US04709043

Procedure details

2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid 1,1-dimethylethyl ester (110.1 g, 0.556 mol) is added in portions to stirred trifluoroacetic acid (500g). After stirring the resulting mixture at room temperature for 20 minutes the suspension is evaporated in vacuo. The solid residue is mixed with water (700 mL), the mixture filtered, and the solid residue washed with an additional portion of water (700 mL). The filter cake is then dried for 1.5 hr at ca. 105° C., then overnight at room temperature to produce the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([O:5][C:6]([C:8]1[NH:9][C:10](=[O:14])[NH:11][C:12]=1[CH3:13])=[O:7])(C)C.FC(F)(F)C(O)=O>>[CH3:13][C:12]1[NH:11][C:10](=[O:14])[NH:9][C:8]=1[C:6]([OH:7])=[O:5]

Inputs

Step One
Name
Quantity
110.1 g
Type
reactant
Smiles
CC(C)(C)OC(=O)C=1NC(NC1C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the resulting mixture at room temperature for 20 minutes the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
ADDITION
Type
ADDITION
Details
The solid residue is mixed with water (700 mL)
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
the solid residue washed with an additional portion of water (700 mL)
CUSTOM
Type
CUSTOM
Details
The filter cake is then dried for 1.5 hr at ca. 105° C.
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=C(NC(N1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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